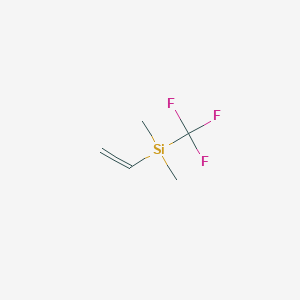

Vinyl(trifluoromethyl)dimethylsilane

Overview

Description

Vinyl(trifluoromethyl)dimethylsilane is a useful research compound. Its molecular formula is C5H9F3Si and its molecular weight is 154.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Elastomeric Networks and Surface Modification

Vinyl(trifluoromethyl)dimethylsilane, though not directly mentioned, finds relevance in the broader context of silane chemistry, particularly in the development of elastomeric networks and surface modification techniques. For instance, elastomeric networks cross-linked by silica or titania fillers have been investigated, emphasizing the role of silane-terminated polymers in creating stable network structures with enhanced mechanical properties (Sur & Mark, 1985). Additionally, transition-metal-catalyzed immobilization of organic functional groups onto solid supports through vinylsilane coupling reactions demonstrates the utility of vinylsilanes in covalently bonding functional molecules to surfaces, thereby modifying their chemical and physical properties (Park & Jun, 2010).

Polymerization and Copolymerization

The polymerization and copolymerization of vinyl and aryl triflates have been explored due to their facile preparation and versatility in synthetic transformations. These compounds undergo cross-coupling reactions and addition reactions, demonstrating their utility in the synthesis of complex organic molecules and materials (Ritter, 1993). Specifically, the synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers highlight the impact of trifluoromethyl groups in improving the materials' dielectric and electromechanical properties (Dascalu et al., 2015).

Electroactive Materials and Electrostriction

Research on electroactive materials, such as the study on giant electrostriction and relaxor ferroelectric behavior in electron-irradiated poly(vinylidene fluoride-trifluoroethylene) copolymer, showcases the potential of fluorinated polymers in developing high-performance electroactive materials (Zhang, Bharti, & Zhao, 1998). These materials exhibit significant strain responses under external fields, attributable to the unique properties imparted by fluorinated groups.

Degradable Polymers for Biomedical Applications

The development of degradable vinyl polymers for biomedical applications is a critical area of research, addressing the need for materials that can safely degrade within the body. The design and synthesis of degradable polymers open new avenues for their use in medical implants, drug delivery systems, and tissue engineering (Delplace & Nicolas, 2015).

Mechanism of Action

Target of Action

Vinyl(trifluoromethyl)dimethylsilane primarily targets organic substrates in chemical reactions, particularly in silylation processes. This compound is used to introduce silyl groups into organic molecules, which can significantly alter their chemical properties. The role of this compound in these reactions is to act as a silylating agent, facilitating the formation of silyl ethers, which are important intermediates in organic synthesis .

Mode of Action

This compound interacts with its targets through a mechanism involving the transfer of the silyl group to the organic substrate. This interaction typically occurs via a nucleophilic attack on the silicon atom, leading to the formation of a new silicon-carbon bond. The resulting changes include the stabilization of reactive intermediates and the protection of functional groups during subsequent chemical transformations. This compound thus plays a crucial role in modifying the reactivity and stability of organic molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The introduction of the silyl group can influence various downstream effects, such as altering the electronic properties of the molecule, increasing its steric bulk, and enhancing its resistance to hydrolysis. These changes can impact the overall reactivity and selectivity of the molecule in further chemical reactions. This compound is therefore a valuable tool in the synthesis of complex organic compounds .

Pharmacokinetics

This compound is known to have a boiling point of 80°C and a density of 0.978 g/cm³, which influence its bioavailability in chemical processes .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of stable silyl ethers and the protection of sensitive functional groups. These effects are crucial for the successful execution of multi-step organic syntheses, where the stability and reactivity of intermediates must be carefully controlled. This compound thus enables the efficient synthesis of complex molecules by providing a means to temporarily modify and protect reactive sites .

Action Environment

Environmental factors such as temperature, humidity, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For instance, high temperatures can increase its volatility, while moisture can lead to hydrolysis and degradation of the compound. Therefore, this compound must be handled under controlled conditions to maintain its effectiveness and stability in chemical reactions .

Properties

IUPAC Name |

ethenyl-dimethyl-(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHXDQAWOUGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632562 | |

| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211985-86-3 | |

| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)